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molecular formula C8H6BrNO B1291993 4-Bromo-2-methoxybenzonitrile CAS No. 330793-38-9

4-Bromo-2-methoxybenzonitrile

Cat. No. B1291993
M. Wt: 212.04 g/mol
InChI Key: QRUOZMVYROKPOO-UHFFFAOYSA-N
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Patent
US08987454B2

Procedure details

In a 1 L round-bottomed flask, 53.94 g (270 mmol) of 4-bromo-2-fluorobenzonitrile was dissolved in 500 mL of THF. Sodium methoxide (21.99 g, 407 mmol) was added and the mixture was heated to reflux until TLC (SiO2: CH2Cl2) showed complete consumption of starting material. The mixture was poured into 1N HCl and the THF was evaporated in vacuo. The remaining mixture was extracted with diethyl ether. The extract was dried (MgSO4) and filtered over a plug of silica gel. The plug was eluted with CH2Cl2 and the filtrate was evaporated in vacuo to afford 45.56 g (80%) of the product as a white solid. 1H NMR (500 MHz, CDCl3) δ 7.42 (d, 1H), 7.17 (dd, 1H), 7.14 (d, 1H), 3.95 (s, 3H).
Quantity
53.94 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
21.99 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.[CH3:11][O-:12].[Na+].C(Cl)Cl>C1COCC1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:12][CH3:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
53.94 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Sodium methoxide
Quantity
21.99 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
consumption of starting material
ADDITION
Type
ADDITION
Details
The mixture was poured into 1N HCl
CUSTOM
Type
CUSTOM
Details
the THF was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The remaining mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered over a plug of silica gel
WASH
Type
WASH
Details
The plug was eluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 45.56 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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